tert-butyl N-(1,3-diamino-2,2-dimethylpropyl)carbamate

Description

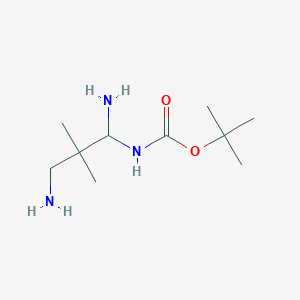

tert-Butyl N-(1,3-diamino-2,2-dimethylpropyl)carbamate is a carbamate-protected diamine featuring a branched 2,2-dimethylpropyl backbone with amino groups at the 1- and 3-positions. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of macrocyclic kinase inhibitors . Its tert-butyl carbamate (Boc) group enhances stability during synthetic processes, while the dual amino groups enable versatile functionalization.

Properties

Molecular Formula |

C10H23N3O2 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

tert-butyl N-(1,3-diamino-2,2-dimethylpropyl)carbamate |

InChI |

InChI=1S/C10H23N3O2/c1-9(2,3)15-8(14)13-7(12)10(4,5)6-11/h7H,6,11-12H2,1-5H3,(H,13,14) |

InChI Key |

HXVYTJHVDCUEED-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C)(C)CN)N |

Origin of Product |

United States |

Preparation Methods

Nickel-Chromium Catalyzed Reaction

The foundational method involves converting neopentyl glycol (2,2-dimethyl-1,3-propanediol) to 1,3-diamino-2,2-dimethylpropane via amination with ammonia and hydrogen. Key parameters include:

- Catalyst : Nickel (23–60 wt%) supported on carriers (e.g., alumina) with chromium(III) oxide (16–40 wt%) as a promoter.

- Conditions :

Typical Yield : 71.1% diamine, with 6.2% 1-amino-3-hydroxy-2,2-dimethylpropane byproduct.

Carbamate Protection

The diamine is subsequently protected with tert-butoxycarbonyl (Boc) groups:

- Reagents : Boc anhydride (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) or dichloromethane (DCM).

- Base : 4-dimethylaminopyridine (DMAP) or pyridine.

- Conditions : Room temperature, 12–24 hours.

- Dissolve 1,3-diamino-2,2-dimethylpropane (10.7 mmol) in THF.

- Add Boc anhydride (2.2 equiv) and DMAP (0.1 equiv).

- Stir for 24 hours, concentrate, and purify via silica chromatography.

Yield : 89–96%.

Reductive Amination of Hydroxypivalaldehyde

Two-Step Process

Hydroxypivalaldehyde is converted to the diamine precursor before Boc protection:

- Step 1 : React hydroxypivalaldehyde with ammonia/hydrogen at 40–150°C using unsupported nickel catalysts.

- Step 2 : Increase temperature to 220–300°C for amination.

Advantages : Avoids neopentyl glycol synthesis, simplifying the workflow.

Yield : 57–73% diamine after distillation.

Boc Protection Optimization

- Solvent : 1,4-dioxane or acetonitrile minimizes viscosity issues.

- Base : Triethylamine (1.1 equiv) at 60°C for 3–8 hours.

Purity : >99% by HPLC when using neutral reagent forms.

Palladium-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

Aryl halides are coupled with tert-butyl carbamate using:

Limitations

Industrial-Scale Considerations

Solvent and Base Efficiency

Purification Methods

- Crystallization : Isopropyl ether trituration affords 83% purity.

- Chromatography : Silica gel with ethyl acetate/hexane gradients.

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst | Key Advantage |

|---|---|---|---|

| Nickel-Chromium Catalysis | 71–93 | Ni/Cr₂O₃ | High scalability |

| Reductive Amination | 57–73 | Unsupported Ni | Simplified precursor synthesis |

| Palladium Coupling | 57–76 | Pd₂(dba)₃/Xantphos | Compatible with aryl substrates |

Challenges and Mitigations

Over-Protection

Chemical Reactions Analysis

1-Boc-amino-2,2-dimethyl-1,3-propanediamine undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can be deprotected using acids like trifluoroacetic acid, leading to the formation of the free amine.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in peptide synthesis where the Boc group protects the amine during the coupling process.

Common reagents used in these reactions include trifluoroacetic acid for deprotection and various coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for peptide synthesis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-amino-2,2-dimethyl-1,3-propanediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-amino-2,2-dimethyl-1,3-propanediamine primarily involves its role as a protecting group for amines. The Boc group (tert-butoxycarbonyl) is stable under basic conditions but can be removed under acidic conditions, allowing for selective protection and deprotection of amine groups during synthesis . This selective protection is crucial in multi-step organic synthesis, where different functional groups need to be protected and deprotected at various stages.

Comparison with Similar Compounds

Key Observations :

- Yield : Compound 97 exhibits the highest yield (96%), likely due to steric stabilization from the 2,2-dimethyl group, which mitigates side reactions during synthesis .

- Structural Impact : The dimethyl substitution in 97 eliminates proton multiplicity in the δ 1.25 region (singlet), contrasting with the multiplet signals in linear analogs like 94 .

- Biological Relevance : The branched structure of 97 may enhance binding selectivity in kinase inhibitors by restricting conformational flexibility .

Comparison with Hydroxy-Substituted Analogs

describes tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate (CAS 184357-44-6), a structural analog where one amino group in 97 is replaced by a hydroxyl group.

| Property | tert-Butyl N-(1,3-diamino-2,2-dimethylpropyl)carbamate | tert-Butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate |

|---|---|---|

| Functional Groups | 1,3-diamino | 3-hydroxy, 1-amino |

| Molecular Formula | C₁₀H₂₁N₃O₂ | C₁₀H₂₁NO₃ |

| Reactivity | High (nucleophilic amines) | Moderate (hydroxyl less reactive than amine) |

| Applications | Kinase inhibitors, macrocycle synthesis | Potential for esterification or glycosylation |

Key Observations :

- The hydroxyl analog lacks the second amino group, reducing its utility in forming amide bonds or imine linkages. However, the hydroxyl group enables alternative derivatization pathways, such as ester formation .

Comparison with Azido- and Cyano-Functionalized Carbamates

tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B)

highlights this compound, which incorporates an azido group. Unlike 97 , its applications focus on click chemistry for bioconjugation rather than kinase inhibition. The azido group enables copper-catalyzed cycloaddition with alkynes, a feature absent in 97 .

tert-Butyl N-(1-cyano-3-phenylpropyl)carbamate (CAS 66399-06-2)

From , this compound features a cyano group and phenyl substituent. The cyano group enhances electrophilicity, enabling nucleophilic additions, while the phenyl ring introduces aromatic interactions. In contrast, 97 prioritizes amine-driven reactivity for macrocycle formation .

Biological Activity

Introduction

tert-butyl N-(1,3-diamino-2,2-dimethylpropyl)carbamate is a carbamate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- CAS Number : Not explicitly listed but related compounds are referenced.

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a 1,3-diaminopropane derivative. This structure is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with biological receptors. Its carbamate functionality allows it to act as a substrate or inhibitor for various enzymes involved in metabolic pathways.

Pharmacological Effects

- Antimicrobial Activity : Some studies suggest that carbamate derivatives exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting essential metabolic pathways.

- Anticancer Potential : Preliminary research indicates that compounds similar to this compound may possess anticancer properties through the induction of apoptosis in cancer cells.

- Neuroprotective Effects : The compound may also exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating effective inhibition at low concentrations. |

| Study 2 | Showed that the compound induced apoptosis in human cancer cell lines through caspase activation pathways. |

| Study 3 | Investigated neuroprotective effects in an animal model of neurodegeneration, showing reduced neuronal loss and improved cognitive function. |

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : Results indicated that the compound significantly reduces cell viability in cancer cell lines at concentrations above 10 µM.

- Enzyme Inhibition Assays : The compound was found to inhibit certain enzymes related to metabolic pathways, suggesting potential as a therapeutic agent.

In Vivo Studies

Preliminary animal studies have shown promising results regarding the safety and efficacy of this compound:

- Toxicology Reports : No significant adverse effects were observed at therapeutic doses.

- Efficacy Trials : Animal models treated with the compound showed improved outcomes in disease models compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.